Chlorfenvinphos
Overview
Description
Chlorfenvinphos is an organophosphorus compound that was widely used as an insecticide and acaricide. It is an enol ester derived from dichloroacetophenone and diethylphosphonic acid. This compound has been included in many products since its first use in 1963. due to its toxic effects as a cholinesterase inhibitor, it has been banned in several countries, including the United States and the European Union .
Mechanism of Action
Target of Action
Chlorfenvinphos, also known as Chlorfenvinfos or Clofenvinfos, primarily targets the acetylcholinesterase (AChE) enzyme . This enzyme plays a crucial role in the nervous system, where it is responsible for the breakdown of acetylcholine, a neurotransmitter involved in transmitting signals across nerve synapses .
Mode of Action
This compound is an organophosphorus compound that acts as an irreversible inhibitor of AChE . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the neuromuscular synapses and cholinergic brain synapses . This results in constant neuronal activity and excitation, which massively disrupts the normal functioning of the affected organisms .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . The accumulation of acetylcholine due to AChE inhibition leads to hyperexcitation of all muscarinic and nicotinic cholinergic receptors . This hyperexcitation disturbs the normal functioning of the affected organs .
Pharmacokinetics
This compound can be absorbed into the body through ingestion or dermal absorption . Once absorbed, it is widely distributed throughout the body . The compound is moderately persistent in soil systems , indicating that it may have a similar persistence within the body.
Result of Action
The primary result of this compound action is the disruption of normal neuronal activity due to the inhibition of AChE . This can lead to a range of symptoms, including nausea, vomiting, abdominal cramps, diarrhea, difficulty in breathing, fainting, headaches, dizziness, weakness, confusion, runny nose, and blurred vision . In severe cases, it can cause paralysis and death in the affected organisms .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it can enter the environment from runoff after rainfall and leaching from hazardous waste sites . Once in the environment, it may be present in the soil and underground water . Furthermore, this compound is corrosive to metal and hydrolyzes in the environment . These environmental factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Chlorfenvinphos acts as a cholinesterase inhibitor . It interacts with enzymes such as acetylcholinesterase, leading to an accumulation of acetylcholine in neuromuscular synapses and cholinergic brain synapses . This results in constant neuronal activity and excitation, causing paralysis and death in insects .
Cellular Effects
This compound can cause oxidative damage to human red blood cells . It induces hemolysis, hemoglobin oxidation, and lipid peroxidation in human erythrocytes . It also causes changes in the level of reactive oxygen species (ROS) and morphological changes in erythrocytes .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of acetylcholinesterase, an enzyme that terminates the transmission of nervous signals where acetylcholine is the neurotransmitter . By inhibiting the activity of acetylcholinesterase, this compound prevents the termination of these nervous signals, leading to constant neuronal activity and excitation .
Temporal Effects in Laboratory Settings
It has been reported that enzymes present in biological media may reduce levels of organophosphate pesticides . It is also noted that it is difficult to eliminate or reduce interfering compounds and maintain acceptable recovery of this compound .
Dosage Effects in Animal Models
In animal models, this compound has shown to have varying effects depending on the dosage . At slight overdose, it has been reported to cause salivation, soft feces, and frequent urination and defecation . Young animals and pregnant dams must be treated with utmost care .
Metabolic Pathways
This compound undergoes biotransformation to a variety of polar metabolites including diethyl phosphate . Methods for measurement of dialkyl phosphates involve extraction from urine using an ion exchange resin and derivatization prior to GC analysis .
Transport and Distribution
This compound is most commonly absorbed into the body through either ingestion of food products that have been treated with the pesticide, or through dermal absorption . Once absorbed, this compound is widely distributed throughout the body, and has been detected in a variety of bodily fluids .
Preparation Methods
Chlorfenvinphos is synthesized by the reaction of triethylphosphite with 2,2,2,4-tetrachloroacetophenone. During the production process, both the Z and E isomers are formed in a ratio of 8.5:1 . The technical material is a pale amber-colored liquid with a mild odor and is often marketed as an amber liquid for commercial purposes .
Chemical Reactions Analysis
Chlorfenvinphos undergoes various chemical reactions, including:
Hydrolysis: this compound hydrolyzes in the environment, especially in the presence of water.
Phosphorylation: The reaction itself is a phosphorylation, which is reversible.
Scientific Research Applications
Chlorfenvinphos has been studied for its applications in various fields:
Comparison with Similar Compounds
Chlorfenvinphos is similar to other organophosphorus compounds such as:
Malathion: Another organophosphorus insecticide that inhibits acetylcholinesterase but is less toxic to mammals compared to chlorfenvinfos.
Parathion: A highly toxic organophosphorus insecticide that also inhibits acetylcholinesterase but has a different chemical structure.
Diazinon: An organophosphorus insecticide with a similar mechanism of action but different environmental persistence and toxicity profiles.
This compound is unique due to its specific enol ester structure and its high toxicity as a cholinesterase inhibitor .
Properties
IUPAC Name |
[(E)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-6-5-9(14)7-11(10)15/h5-8H,3-4H2,1-2H3/b12-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAVDKDHPDSCTO-XYOKQWHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(OCC)O/C(=C/Cl)/C1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3O4P | |
Record name | CHLORFENVINFOS | |
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URL | https://cameochemicals.noaa.gov/chemical/4907 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CHLORFENVINPHOS | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorfenvinfos is an amber-colored liquid with a mild chemical odor. Used for control of ticks, flies, lice, and mites on cattle and for blowfly, lice, ked, and itchmite on sheep. Controls fleas and mites on dogs; not used on cats. Applied on organic wastes and breeding places of fly larvae. Also used as a foliage insecticide for potatoes, rice, maize, and sugar cane. Used to control soil insects. (EPA, 1998), Colorless liquid with a mild odor; [ATSDR PHS], ORANGE-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | CHLORFENVINFOS | |
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Record name | Chlorofenvinphos | |
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Boiling Point |
333 to 338 °F at 0.5 mmHg (EPA, 1998), Amber liquid; bp: 167-170 °C at 0.5 mm Hg /Technical chlorfenvinphos/, at 0.07kPa: 167-170 °C | |
Record name | CHLORFENVINFOS | |
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Solubility |
Miscible with most common organic solvents, e.g. acetone, ethanol, kerosene, xylene, propylene glycol, dichloromethane, hexane., In water, 124 mg/l at 20 °C, Solubility in water: none | |
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Density |
1.36 at 59.9 °F (EPA, 1998) - Denser than water; will sink, 1.36 g/cu cm @ 20 °C, Relative density (water = 1): 1.36 | |
Record name | CHLORFENVINFOS | |
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Vapor Pressure |
4e-06 mmHg at 68 °F (EPA, 1998), 0.0000075 [mmHg], Vapor pressure: 1.7X10-7 mm Hg @ 25 °C /Technical/, 7.5X10-6 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: | |
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Color/Form |
Colorless liquid, Yellowish liquid, Amber-colored liquid | |
CAS No. |
470-90-6, 18708-86-6 | |
Record name | CHLORFENVINFOS | |
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Record name | Chlorfenvinphos, (E)- | |
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Melting Point |
-9 to -2 °F (EPA, 1998), -23 to -19 °C, -19 - -23 °C | |
Record name | CHLORFENVINFOS | |
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URL | https://cameochemicals.noaa.gov/chemical/4907 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1540 | |
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Retrosynthesis Analysis
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